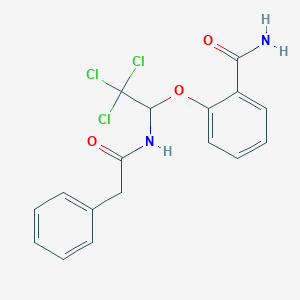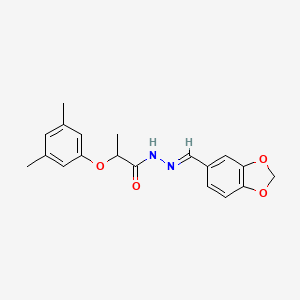![molecular formula C22H19ClN4O2 B11994957 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one CAS No. 2744-51-6](/img/structure/B11994957.png)
7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazine ring, which is often associated with herbicidal and antimicrobial properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Knoevenagel condensation reaction. This involves the reaction of 2-hydroxybenzaldehyde with a β-keto ester in the presence of a base such as piperidine.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the coumarin derivative with 4-chloro-6-(diethylamino)-1,3,5-triazine in the presence of a suitable base like potassium carbonate.
Final Coupling: The final step involves coupling the triazine-substituted coumarin with a phenyl group, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and diethylamino groups.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a more saturated form.
Substitution: The chlorine atom on the triazine ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under mild conditions.
Major Products
Oxidation: Products include various oxidized derivatives of the phenyl and diethylamino groups.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as an antimicrobial agent due to the presence of the triazine ring. It is also being investigated for its anticancer properties, as coumarins are known to inhibit various cancer cell lines.
Medicine
In medicine, the compound is being studied for its potential use as an anticoagulant, similar to other coumarin derivatives like warfarin. Its unique structure may offer advantages in terms of specificity and reduced side effects.
Industry
Industrially, the compound can be used in the development of herbicides and pesticides, leveraging the triazine ring’s known herbicidal properties.
作用機序
The compound exerts its effects through multiple mechanisms:
Antimicrobial Action: The triazine ring disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Action: The coumarin core interferes with DNA synthesis and induces apoptosis in cancer cells.
Anticoagulant Action: The compound inhibits vitamin K epoxide reductase, preventing the synthesis of clotting factors.
類似化合物との比較
Similar Compounds
Warfarin: Another coumarin derivative used as an anticoagulant.
Atrazine: A triazine-based herbicide.
Coumarin: The parent compound with various biological activities.
Uniqueness
The uniqueness of 7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one
This compound in scientific research and its potential applications across various domains
特性
CAS番号 |
2744-51-6 |
|---|---|
分子式 |
C22H19ClN4O2 |
分子量 |
406.9 g/mol |
IUPAC名 |
7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenylchromen-2-one |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-27(4-2)22-25-19(24-21(23)26-22)16-11-10-15-12-17(14-8-6-5-7-9-14)20(28)29-18(15)13-16/h5-13H,3-4H2,1-2H3 |
InChIキー |
WBYZQYLODKUONA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11994880.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11994888.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylpropanehydrazide](/img/structure/B11994898.png)



![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)
![4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994925.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)
![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)
![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)
![6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11994971.png)
